molecular formula C8H9BrN2O B12957323 6-Bromo-5-cyclopropoxypyridin-3-amine

6-Bromo-5-cyclopropoxypyridin-3-amine

Cat. No.: B12957323
M. Wt: 229.07 g/mol
InChI Key: UPPIQXNNMGUKKJ-UHFFFAOYSA-N
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Description

6-Bromo-5-cyclopropoxypyridin-3-amine is an organic compound with the molecular formula C8H9BrN2O It is a derivative of pyridine, characterized by the presence of a bromine atom at the 6th position, a cyclopropoxy group at the 5th position, and an amine group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-cyclopropoxypyridin-3-amine typically involves multi-step organic reactions. One common method starts with the bromination of 5-cyclopropoxypyridin-3-amine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-cyclopropoxypyridin-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or reduction of the pyridine ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce N-oxides or dehalogenated compounds, respectively.

Scientific Research Applications

6-Bromo-5-cyclopropoxypyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-5-cyclopropoxypyridin-3-amine depends on its interaction with molecular targets such as enzymes or receptors. The bromine atom and the cyclopropoxy group can influence the binding affinity and specificity of the compound. The amine group can participate in hydrogen bonding and other interactions that stabilize the compound within the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-5-fluoropyridin-3-amine: Similar structure but with a fluorine atom instead of a cyclopropoxy group.

    5-Bromo-6-cyclopropoxypyridin-3-amine: Isomer with the bromine and cyclopropoxy groups swapped.

    6-Bromo-3-aminopyridine: Lacks the cyclopropoxy group, making it less sterically hindered.

Uniqueness

6-Bromo-5-cyclopropoxypyridin-3-amine is unique due to the presence of the cyclopropoxy group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

6-bromo-5-cyclopropyloxypyridin-3-amine

InChI

InChI=1S/C8H9BrN2O/c9-8-7(12-6-1-2-6)3-5(10)4-11-8/h3-4,6H,1-2,10H2

InChI Key

UPPIQXNNMGUKKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)N)Br

Origin of Product

United States

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